molecular formula C16H21NO2 B1450202 Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate CAS No. 2173115-88-1

Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate

Cat. No.: B1450202
CAS No.: 2173115-88-1
M. Wt: 259.34 g/mol
InChI Key: GWVJMEHWYXQHCK-UHFFFAOYSA-N
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Description

Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate is a chemical compound belonging to the quinoline derivatives family Quinoline itself is a heterocyclic aromatic organic compound with a structure similar to that of naphthalene with a nitrogen atom replacing one carbon atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 1,2,2,4-tetramethyl-1,2-dihydroquinoline and ethyl chloroformate.

  • Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can occur at various positions on the quinoline ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It may be used in the development of new pharmaceuticals and therapeutic agents.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate can be compared with other similar quinoline derivatives, such as:

  • Quinoline: The parent compound with a simpler structure.

  • Chloroquine: A well-known antimalarial drug.

  • Methaqualone: A sedative and hypnotic medication.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the ethyl carboxylate group, which can influence its chemical reactivity and biological activity.

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Properties

IUPAC Name

ethyl 1,2,2,4-tetramethylquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-6-19-15(18)12-7-8-14-13(9-12)11(2)10-16(3,4)17(14)5/h7-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVJMEHWYXQHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(C=C2C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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